molecular formula C31H34F2N4O4 B10836799 5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile

5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile

Cat. No.: B10836799
M. Wt: 564.6 g/mol
InChI Key: FDTVWOHILNTAPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US8846654, 294 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the use of specific reagents and catalysts under controlled temperature and pH conditions. For example, the enzymatic assay for PDE7 is carried out in 1.5 ml Eppendorf tubes comprising 40 mM of Tris-HCl (pH 7.5), 15 mM of magnesium chloride, 1 mM of ethylene glycol tetraacetic acid, and 0.5 mg/ml of bovine serum albumin .

Industrial Production Methods

Industrial production of US8846654, 294 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The production process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

US8846654, 294 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may result in compounds with modified structures.

Scientific Research Applications

US8846654, 294 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US8846654, 294 involves its interaction with specific molecular targets, such as phosphodiesterase 8 (PDE8). The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biochemical and physiological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to US8846654, 294 include:

Uniqueness

US8846654, 294 is unique due to its high affinity and specificity towards certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications. Its unique structure and properties differentiate it from other similar compounds, providing distinct advantages in various research and industrial applications.

Properties

Molecular Formula

C31H34F2N4O4

Molecular Weight

564.6 g/mol

IUPAC Name

5-[[6-(1,3-difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile

InChI

InChI=1S/C31H34F2N4O4/c32-16-26(17-33)41-25-7-9-29-28(15-25)30(39)36(31(40)37(29)24-10-12-35(20-38)13-11-24)19-21-6-8-27(23(14-21)18-34)22-4-2-1-3-5-22/h1-6,8,14,20,24-26,28-29H,7,9-13,15-17,19H2

InChI Key

FDTVWOHILNTAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1OC(CF)CF)C(=O)N(C(=O)N2C3CCN(CC3)C=O)CC4=CC(=C(C=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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